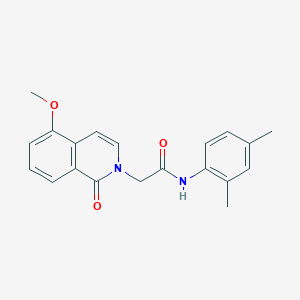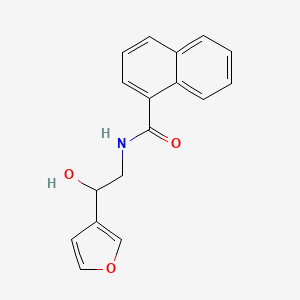
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan compounds are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized under mild synthetic conditions supported by microwave radiation. The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of furan compounds is complex and varies depending on the specific compound. For example, a compound with a furan ring was found to have an orthorhombic crystal structure .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For example, they can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary widely. For example, some furan compounds are solid at room temperature, while others are liquid .Mecanismo De Acción
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, this compound has been found to exhibit antioxidant activity. This compound has also been found to inhibit the activity of the enzyme acetylcholinesterase, making it a potential treatment for Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide is that it is relatively easy to synthesize and purify, making it a viable candidate for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide. One area of research could focus on optimizing the synthesis of this compound to improve its purity and yield. Another area of research could focus on elucidating the mechanism of action of this compound to better understand its potential as a therapeutic agent. Additionally, future research could focus on testing the efficacy of this compound in animal models and clinical trials to determine its potential as a treatment for inflammatory diseases, cancer, and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide involves a multi-step process that begins with the reaction of 1-naphthoic acid and furfurylamine to form an amide intermediate. This intermediate is then reacted with epichlorohydrin to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(2-(furan-3-yl)-2-hydroxyethyl)-1-naphthamide has been studied for its potential as a therapeutic agent in a range of scientific research applications. One area of research has focused on the use of this compound as an anti-inflammatory agent. This compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Another area of research has focused on the use of this compound as an anticancer agent. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential treatment for a range of cancers, including breast cancer and colon cancer.
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUQLHLXUNVJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2939770.png)
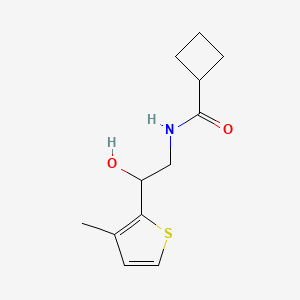
![1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2939772.png)
![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-[(4-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2939775.png)
![2-[1-[(3-Bromophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2939778.png)
![(E)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methyl-3-phenylprop-2-en-1-one](/img/structure/B2939780.png)
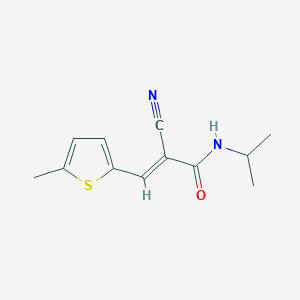
![(3-Methylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2939784.png)
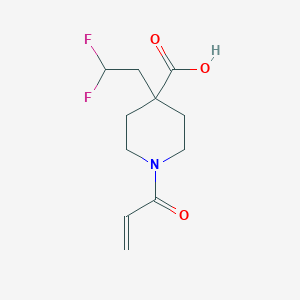
![2-{[1-(1H-indole-6-carbonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2939787.png)
![N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}azepane-1-sulfonamide](/img/structure/B2939789.png)

